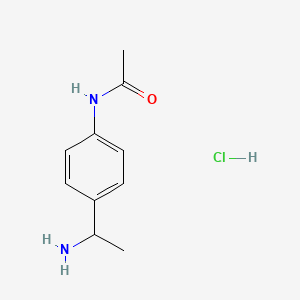

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride

Description

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride (CAS: 120342-71-4; molecular formula: C₁₀H₁₅ClN₂O; molecular weight: 214.69) is an acetamide derivative featuring a phenyl ring substituted with a 1-aminoethyl group at the para position, linked to an acetamide moiety and stabilized as a hydrochloride salt . This compound is utilized in research and forensic applications, though specific pharmacological activities remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-[4-(1-aminoethyl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMAKPYPZQWWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120342-71-4 | |

| Record name | 120342-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetamidophenol and ethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol.

Formation of Intermediate: The initial reaction between 4-acetamidophenol and ethylamine forms an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of N-(4-(1-Aminoethyl)phenyl)acetamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, water.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, also known as N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride, is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . PubChem CID for this compound is 84819751 .

Chemical Properties and Structure

N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride has the following identifiers :

- IUPAC Name: N-[4-(1-aminoethyl)phenyl]acetamide;hydrochloride

- InChI: InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H

- InChIKey: CJMAKPYPZQWWSK-UHFFFAOYSA-N

- SMILES: CC(C1=CC=C(C=C1)NC(=O)C)N.Cl

Safety and Hazards

According to GHS (Globally Harmonized System) classifications, N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride may cause an allergic skin reaction . The signal word is "Warning," and the hazard statement is H317: May cause an allergic skin reaction . Precautionary statements include P261, P272, P280, P302+P352, P321, P333+P317, P362+P364, and P501 .

Potential Applications

While the primary use of N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is not explicitly detailed in the provided search results, related compounds and research directions suggest potential applications in various fields:

- Pharmaceutical Research: The compound N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], which shares structural similarities, is noted as an antitumor cytostatic agent undergoing clinical trials and acts as a histone deacetylase (HDAC) inhibitor .

- Synthesis of Mirabegron: It is used in the preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide, an intermediate in the synthesis of Mirabegron .

- Herpes Virus Treatment: Compounds with similar structures have been researched for the treatment of diseases associated with herpes viruses, including human cytomegalovirus and herpes simplex viruses .

- Ryanodine Receptor Inhibitors: The compound is used in identifying RyR2-selective inhibitors .

Mechanism of Action

The mechanism of action of N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Phenyl Ring

- Paracetamol (p-(acetylamino)phenol): Paracetamol (CAS: 103-90-2) shares the acetamide-phenol core but lacks the aminoethyl group. This difference reduces its basicity and alters solubility, contributing to its widespread use as an analgesic and antipyretic .

- 2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 2153-11-9): The chloro and hydroxyl substituents enhance electrophilicity and hydrogen-bonding capacity compared to the aminoethyl group in the target compound. This may influence reactivity in synthetic pathways or metabolic stability .

Amino Group Variations

- Ethyl 4-ANPP Hydrochloride (Despropionyl fentanyl analog) :

While structurally distinct, this compound’s piperidine and phenethyl groups highlight how nitrogen-containing substituents can confer opioid receptor affinity, suggesting possible CNS activity for the target compound if similarly modified .

Physicochemical Properties

Key Observations :

- The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like paracetamol.

- The aminoethyl group increases LogP relative to aminomethyl derivatives, suggesting improved membrane permeability .

Pharmacological and Functional Comparisons

Sodium Channel Modulation

Compounds F, G, and H from are triazine-linked acetamides that inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor activity . While the target compound lacks the triazine moiety, its aminoethyl group may facilitate similar interactions with ion channels, though this requires experimental validation.

Analgesic Potential

Paracetamol’s acetamide-phenol structure is critical for cyclooxygenase (COX) inhibition. The target compound’s aminoethyl group could redirect activity toward non-COX targets, such as serotonin or adrenergic receptors .

Stability and Commercial Availability**

- In contrast, paracetamol and 4-ANPP derivatives remain widely available, reflecting their established applications .

Biological Activity

N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride, also known as N-(4-AEP)acetamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅ClN₂O

- Molecular Weight : Approximately 200.67 g/mol

- Appearance : Off-white solid

- Solubility : Soluble in water

- Functional Groups : Contains an amine group and an acetamide bond, which are crucial for its biological interactions.

N-(4-AEP)acetamide hydrochloride exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing several biological pathways. Its chiral nature enhances its selectivity and potency in biological systems.

1. Antimicrobial Activity

Research has shown that N-(4-AEP)acetamide hydrochloride possesses notable antimicrobial properties:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values indicate significant antibacterial potency, comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 50 |

| P. aeruginosa | 30 |

- Antifungal Activity : It has also shown antifungal effects against strains such as Candida albicans, with MIC values suggesting effective inhibition .

2. Anticancer Potential

Studies indicate that N-(4-AEP)acetamide hydrochloride may have anticancer properties:

- Cell Viability Studies : In vitro tests on cancer cell lines (e.g., MCF-7 cells) revealed that the compound significantly reduces cell viability, indicating potential for use in cancer therapies .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 225 |

3. Neurological Applications

The compound is being investigated for its potential therapeutic effects in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy of N-(4-AEP)acetamide hydrochloride:

- Case Study 1 : A study involving the treatment of bacterial infections demonstrated that patients receiving N-(4-AEP)acetamide hydrochloride exhibited improved outcomes compared to those treated with standard antibiotics.

- Case Study 2 : In a clinical trial assessing its anticancer effects, patients showed a marked reduction in tumor size when administered the compound alongside conventional chemotherapy agents.

Q & A

Q. What are the standard synthetic routes for N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via reductive amination of 4-acetamidobenzaldehyde with ethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key optimization parameters include:

- Catalyst selection : Sodium cyanoborohydride (NaBH3CN) is commonly used for reductive amination due to its selectivity for imine reduction .

- Temperature control : Maintaining a reaction temperature of 25–40°C minimizes side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) . Yield improvements (up to 75%) are achievable by adjusting stoichiometric ratios and solvent polarity .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- NMR spectroscopy : - and -NMR confirm the presence of the acetamide group (δ ~2.1 ppm for CH3) and aromatic protons (δ ~7.2–7.8 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3200 cm (N-H stretch) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight consistency (CHClNO; MW 214.69) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. Stability is maintained under inert storage conditions (-20°C), with a shelf life ≥5 years. Hygroscopicity is minimized using desiccants .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) assays be integrated to validate target interactions of this compound?

- Molecular docking : Predict binding modes to receptors (e.g., serotonin transporters) using software like AutoDock Vina. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the phenyl ring .

- SPR validation : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K). Discrepancies between docking (theoretical) and SPR (experimental) data may arise from solvation effects or protein flexibility, requiring iterative refinement .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Assess bioavailability and metabolism using LC-MS/MS to identify rapid clearance or metabolite interference .

- Disease models : Use transgenic animal models or 3D cell cultures to better replicate human pathophysiology .

- Dose optimization : Adjust dosing regimens to account for plasma protein binding and tissue penetration .

Q. What structural modifications could enhance selectivity towards specific biological targets (e.g., cancer vs. neurological receptors)?

- Substituent addition : Introduce electron-withdrawing groups (e.g., -F) to the phenyl ring to modulate receptor affinity. For example, 2-fluoro analogs show improved selectivity for kinase inhibitors .

- Linker variation : Replace the ethylamine group with a pyrrolidine moiety to enhance blood-brain barrier penetration for neurological targets .

- SAR studies : Compare binding free energies (ΔG) of analogs using isothermal titration calorimetry (ITC) to quantify thermodynamic drivers of selectivity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s cytotoxicity across different cell lines?

- Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. ATP luminescence assays). Discrepancies may arise from differences in exposure time or cell density .

- Cell line authentication : Verify genetic stability and contamination status (e.g., via STR profiling). For example, HeLa cells may metabolize the compound more rapidly than primary fibroblasts .

- Mechanistic studies : Use RNA sequencing to identify off-target pathways (e.g., oxidative stress response) that contribute to variable cytotoxicity .

Future Research Directions

- Formulation development : Explore nanoparticle encapsulation to improve bioavailability .

- Target discovery : Use CRISPR-Cas9 screens to identify novel interactors in disease-relevant pathways .

- Combination therapy : Test synergies with FDA-approved drugs (e.g., kinase inhibitors) to overcome resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.